molecular formula C18H18O4 B1676507 Metochalcone CAS No. 18493-30-6

Metochalcone

Cat. No. B1676507
CAS RN: 18493-30-6
M. Wt: 298.3 g/mol
InChI Key: HVAKUYCEWDPRCA-IZZDOVSWSA-N
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Description

Metochalcone is a chalcone, a type of natural phenol and a member of the flavonoid family . It was isolated from the heartwood of Pterocarpus marsupium . It has been approved for clinical use as a choleretic and diuretic agent .


Synthesis Analysis

An innovative synthetic pathway for the synthesis of chalcones, including this compound, has been proposed using the chemical and environmental advantages of solvent-free chemistry . This protocol was used for the synthesis of different medicinally relevant chalcones, as well as a variety of naturally occurring chalcones .


Molecular Structure Analysis

This compound has a molecular formula of C18H18O4 . It contains a total of 41 bonds; 23 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 ketone (aromatic), and 3 ethers (aromatic) .


Chemical Reactions Analysis

Chalcones, including this compound, have simple chemistry and ease of hydrogen atom manipulation . They have been shown to have broad biological activities with clinical potentials against various diseases .

Scientific Research Applications

1. Nonlinear Optical Properties

Metochalcones, such as 4-methoxy-4′-chlorochalcone (4MCC), have been studied for their nonlinear optical (NLO) properties. 4MCC crystals exhibit a high degree of transparency in the visible region and demonstrate greater second-harmonic generation (SHG) efficiency than urea, making them potentially useful in optical applications (Prabu et al., 2014).

2. Cytotoxic Compounds in Traditional Medicine

Compounds from plants like Aeschynomene fascicularis, used in Mayan traditional medicine, have been isolated and identified for their cytotoxic activities. Among these, spinochalcone A and secundiflorol G showed notable cytotoxic activity against several cancer cell lines, highlighting the therapeutic potential of metochalcone derivatives in cancer treatment (Caamal-Fuentes et al., 2015).

Future Directions

Chalcones, including Metochalcone, represent a promising strategy for developing novel therapeutic agents . Future applications and scope of the chalcone family toward the treatment and prevention of various diseases are being explored .

properties

IUPAC Name

(E)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-20-14-7-4-13(5-8-14)6-11-17(19)16-10-9-15(21-2)12-18(16)22-3/h4-12H,1-3H3/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAKUYCEWDPRCA-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18493-30-6
Record name Metochalcone [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018493306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metochalcone
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97905
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Record name Metochalcone
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Record name METOCHALCONE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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